Phenelfamycin B: A Technical Guide to its Structure and Chemical Properties
Phenelfamycin B: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin B is a member of the elfamycin family of antibiotics, a group of natural products known for their potent activity against a range of bacteria.[1] As a linear polyketide, Phenelfamycin B has garnered significant interest within the scientific community for its novel mechanism of action and its potential as a therapeutic agent, particularly against multidrug-resistant pathogens.[2][3] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of Phenelfamycin B, offering valuable insights for researchers and professionals involved in drug discovery and development.
Chemical Properties
Phenelfamycin B exhibits a complex molecular structure, which dictates its chemical behavior and biological activity. A summary of its key chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₁NO₁₅ | PubChem |
| Molecular Weight | 938.1 g/mol | PubChem |
| Exact Mass | 937.48237056 Da | PubChem |
| Class | Elfamycin Antibiotic, Linear Polyketide | [2] |
| Producing Organism | Streptomyces violaceoniger | [4] |
Structure Elucidation
The determination of the intricate structure of Phenelfamycin B was a significant undertaking, relying on a combination of advanced spectroscopic techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provided the necessary data to piece together its complex architecture.
Experimental Protocols
Isolation and Purification:
The isolation of Phenelfamycin B from the fermentation broth of Streptomyces violaceoniger is a critical first step. A general protocol involves:
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Fermentation: Culturing of Streptomyces violaceoniger in a suitable nutrient-rich medium to promote the production of secondary metabolites, including Phenelfamycin B.
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Extraction: Extraction of the fermentation broth with an organic solvent, such as ethyl acetate, to separate the desired compounds from the aqueous medium.
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Chromatography: A series of chromatographic techniques are employed for purification. This typically includes:
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Column Chromatography: Initial separation based on polarity using silica gel or other stationary phases.
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High-Performance Liquid Chromatography (HPLC): Further purification to isolate Phenelfamycin B from other closely related phenelfamycins and impurities.
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Structure Determination:
The definitive structure of Phenelfamycin B was elucidated using the following key methodologies:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was utilized to determine the precise molecular weight and elemental composition of the molecule. Fragmentation analysis (MS/MS) provided crucial information about the connectivity of different structural fragments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was essential for mapping the complete chemical structure:
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¹H NMR: To identify the types and connectivity of protons in the molecule.
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¹³C NMR: To determine the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): These experiments were critical for establishing the correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the stereochemistry of the various chiral centers.
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Mechanism of Action: Targeting Elongation Factor-Tu
Phenelfamycin B exerts its antibacterial effect by inhibiting protein biosynthesis.[2][3] Its molecular target is the bacterial Elongation Factor-Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2]
The binding of Phenelfamycin B to EF-Tu prevents the latter from carrying out its function of delivering aminoacyl-tRNA to the ribosome. This disruption of the translational machinery ultimately leads to the cessation of protein synthesis and bacterial cell death.
Caption: Mechanism of action of Phenelfamycin B.
Experimental Workflow: Structure Elucidation
The process of elucidating the structure of a novel natural product like Phenelfamycin B follows a logical and systematic workflow, beginning with the producing organism and culminating in the final structural assignment.
Caption: Workflow for the structure elucidation of Phenelfamycin B.
Conclusion
Phenelfamycin B stands out as a promising antibiotic with a distinct mechanism of action. The successful elucidation of its complex structure has been a testament to the power of modern spectroscopic techniques and has paved the way for further investigation into its therapeutic potential. This guide provides a foundational understanding of the key chemical properties and the experimental approaches used to characterize this important natural product, serving as a valuable resource for the scientific community.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
